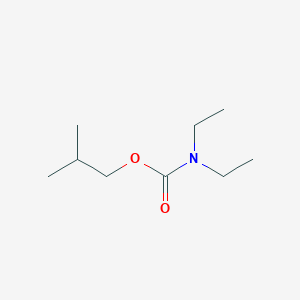
2-Methylpropyl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl diethylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in the synthesis of other chemical compounds. The structure of this compound consists of a carbamate group attached to a 2-methylpropyl group and two ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropyl diethylcarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide, and alkyl halides. This reaction does not require a catalyst and can be performed under solvent-free conditions, making it an atom-economic process for producing S-alkyl thiocarbamates . Another method involves the copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide, which provides functionalized dithiocarbamates in good yields under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide. The resulting dithiocarbamate salt is then treated with an alkyl halide to form the desired carbamate compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.
Substitution: Dithiocarbamates can be S-alkylated to form S-alkyl thiocarbamates.
Complexation: Dithiocarbamates react with transition metal salts to form transition metal dithiocarbamate complexes.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation of dithiocarbamates to thiuram disulfides.
Alkyl Halides: Used in the S-alkylation of dithiocarbamates.
Transition Metal Salts: Used in the formation of metal dithiocarbamate complexes.
Major Products Formed
Thiuram Disulfides: Formed through the oxidation of dithiocarbamates.
S-Alkyl Thiocarbamates: Formed through the S-alkylation of dithiocarbamates.
Transition Metal Dithiocarbamate Complexes: Formed through the reaction with transition metal salts.
Scientific Research Applications
2-Methylpropyl diethylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, including its use as an anthelmintic agent.
Industry: Used in the production of rubber and as a stabilizer in the manufacture of plastics.
Mechanism of Action
The mechanism of action of 2-Methylpropyl diethylcarbamate involves its interaction with molecular targets and pathways. For example, diethylcarbamazine, a related compound, is known to inhibit arachidonic acid metabolism in microfilariae, making them more susceptible to immune attack . This mechanism may involve the inhibition of specific enzymes and the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Diethylcarbamazine: An anthelmintic used to treat filarial infections.
Tetramethylthiuram Disulfide: Used as a fungicide and in the vulcanization of rubber.
Dimethyldithiocarbamate: Used as a chelating agent and in the synthesis of other chemical compounds.
Uniqueness
2-Methylpropyl diethylcarbamate is unique due to its specific structure, which allows it to interact with different molecular targets and pathways compared to other carbamates. Its versatility in various chemical reactions and applications in multiple fields highlights its significance in scientific research and industry.
Properties
CAS No. |
93677-64-6 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-methylpropyl N,N-diethylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-5-10(6-2)9(11)12-7-8(3)4/h8H,5-7H2,1-4H3 |
InChI Key |
IRUZTBVDTVEQPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















